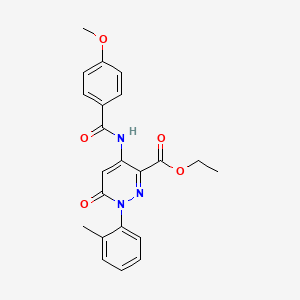![molecular formula C17H16N2O2 B6483161 N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-56-3](/img/structure/B6483161.png)
N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furo[3,2-b]pyridine core and a carboxamide group attached to a 3,5-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.
Attachment of the 3,5-Dimethylphenyl Moiety: This step typically involves a nucleophilic substitution reaction where the 3,5-dimethylphenyl group is introduced to the furo[3,2-b]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It may be used in studies investigating its biological activity, such as anti-inflammatory or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity. The furo[3,2-b]pyridine core could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)pyridine-2-carboxamide
- N-(3,5-dimethylphenyl)pyridine-2-carboxamide
- 5-methylfuro[3,2-b]pyridine-2-carboxamide
Uniqueness
N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to the combination of its furo[3,2-b]pyridine core and the 3,5-dimethylphenyl group. This structural arrangement may confer distinct electronic properties and biological activities compared to its analogs.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-6-11(2)8-13(7-10)19-17(20)16-9-14-15(21-16)5-4-12(3)18-14/h4-9H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALFKJRFIQGTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6483091.png)
![2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-phenylacetamide](/img/structure/B6483092.png)

![N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide](/img/structure/B6483094.png)



![N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6483120.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483121.png)
![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6483127.png)
![4-({1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B6483157.png)
![5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483166.png)
![N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483173.png)
![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide](/img/structure/B6483182.png)
